molecular formula C12H19N3 B097984 2-Methyl-4-(4-methylpiperazin-1-yl)aniline CAS No. 16154-71-5

2-Methyl-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B097984
CAS No.: 16154-71-5
M. Wt: 205.3 g/mol
InChI Key: DTEFRDRZJUCTLM-UHFFFAOYSA-N
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Description

Aromasin, known chemically as exemestane, is a steroidal aromatase inhibitor used primarily in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women. It works by reducing the production of estrogen in the body, which is crucial for the growth of certain types of breast cancer cells .

Scientific Research Applications

Chemistry: Exemestane is used as a reference compound in the study of steroidal aromatase inhibitors. It helps in understanding the structure-activity relationship of these inhibitors.

Biology: In biological research, exemestane is used to study the role of estrogen in various physiological processes and diseases. It is also used in experiments involving hormone-dependent cancer cell lines .

Medicine: Medically, exemestane is crucial in the treatment of breast cancer. It is often used in patients who have shown resistance to other treatments like tamoxifen. It is also being studied for its potential use in preventing breast cancer in high-risk populations .

Industry: In the pharmaceutical industry, exemestane is a key product, and its production involves advanced chemical engineering techniques to ensure high purity and efficacy .

Safety and Hazards

“2-Methyl-4-(4-methylpiperazin-1-yl)aniline” is classified as an irritant . It has the following hazard statements: H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Exemestane is synthesized through a multi-step process starting from androstenedione. The key steps involve:

Industrial Production Methods: Industrial production of exemestane involves large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of high-pressure reactors for oxidation and advanced purification methods like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products:

Mechanism of Action

Exemestane works by irreversibly binding to the aromatase enzyme, which is responsible for converting androgens to estrogens. By inhibiting this enzyme, exemestane significantly reduces estrogen levels in the body, thereby slowing the growth of estrogen-dependent breast cancer cells. The molecular targets include the aromatase enzyme and estrogen receptors on cancer cells .

Similar Compounds:

    Anastrozole: Another aromatase inhibitor, but non-steroidal.

    Letrozole: Similar to anastrozole, it is a non-steroidal aromatase inhibitor.

Comparison:

Aromasin’s unique steroidal structure and irreversible inhibition mechanism make it a valuable option in the treatment of hormone-dependent breast cancer, particularly in cases where other treatments have failed.

Properties

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-9-11(3-4-12(10)13)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEFRDRZJUCTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366610
Record name 2-methyl-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16154-71-5
Record name 2-methyl-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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